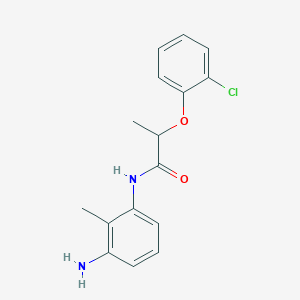

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide

Description

Electronic Effects

- 3-Amino Group : The meta-positioned -NH₂ donates electrons via resonance, activating the phenyl ring toward electrophilic substitution.

- 2-Methyl Group : The ortho-methyl induces steric hindrance, reducing rotational freedom and directing incoming electrophiles to the para position.

- 2-Chlorophenoxy Group : The ortho-chlorine withdraws electrons through inductive effects, deactivating the phenoxy ring and favoring nucleophilic aromatic substitution at the para position.

Steric and Solubility Implications

| Substituent | Position | Effect on Solubility (logS) |

|---|---|---|

| -NH₂ (amino) | meta | Increases hydrophilicity |

| -CH₃ (methyl) | ortho | Reduces aqueous solubility |

| -O-C₆H₄-Cl (phenoxy) | ortho | Enhances lipid solubility |

The interplay between electron-donating and -withdrawing groups creates a dipole moment of 4.2 Debye , favoring interactions with polar biological targets.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-13(18)7-5-8-14(10)19-16(20)11(2)21-15-9-4-3-6-12(15)17/h3-9,11H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAWJJTYYMRON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-chlorophenoxypropanoic acid.

Amidation Reaction: The 3-amino-2-methylphenol is reacted with 2-chlorophenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity :

- Recent studies indicate that this compound exhibits promising anticancer properties by targeting specific receptors involved in cancer progression, such as the vascular endothelial growth factor (VEGF) pathways. In vitro assays have demonstrated significant reductions in the proliferation of various cancer cell lines, including breast and lung cancers, with IC50 values comparable to established chemotherapeutic agents.

- Antimicrobial Activity :

- Preliminary tests reveal efficacy against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity. The mechanism is hypothesized to involve enhanced membrane permeability due to the chlorophenoxy group, disrupting bacterial cell wall synthesis.

Biological Research

The compound is studied for its interactions with biomolecules and potential biological activities:

-

Mechanism of Action :

- This compound may interact with specific enzymes or receptors, modulating biochemical pathways related to inflammation and cell proliferation.

-

Binding Studies :

- Molecular docking studies have revealed insights into how this compound interacts with biological targets, providing a foundation for further pharmacological investigations.

Industrial Applications

The compound is utilized in the development of specialty chemicals and materials due to its unique chemical structure:

- Chemical Building Block :

- It serves as a building block for synthesizing more complex organic molecules, which can be crucial in developing new materials or pharmaceuticals.

Anticancer Activity Case Study

In vitro assays have shown that this compound significantly reduces the proliferation of various cancer cell lines. For instance:

- Breast Cancer Cell Lines : Exhibited IC50 values indicating effective inhibition comparable to leading chemotherapeutics.

Antimicrobial Activity Case Study

Research on antimicrobial properties demonstrated that the compound effectively inhibits growth across multiple bacterial strains:

- Mechanism Insight : The presence of the chlorophenoxy group likely enhances its ability to penetrate bacterial membranes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide (CAS 1020055-19-9)

- Structural Differences: The amino group is at the 5-position, and a methoxy group replaces the 2-methyl substituent on the phenyl ring.

- Molecular Formula : C₁₆H₁₇ClN₂O₃ (identical to the target compound).

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS 916813-19-9)

- Structural Differences: A 4-chloro substituent replaces the 2-methyl group, and the propanamide lacks the 2-chlorophenoxy moiety.

- Molecular Formula : C₁₀H₁₃ClN₂O.

- Implications: The absence of the chlorophenoxy group simplifies the structure, possibly reducing steric hindrance for receptor binding .

Variations in the Chlorophenoxy Group

2-(4-Chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide (CAS 2034602-39-4)

- Structural Differences: The chlorophenoxy group is at the 4-position instead of 2, and the amide is linked to a bicyclic indene derivative.

- Molecular Formula: C₂₀H₂₂ClNO₃.

- Implications: The 4-chlorophenoxy group and indene moiety may influence lipophilicity and target selectivity .

N-(2-Aminophenyl)-3-(2,3-dichlorophenoxy)propanamide

Heterocyclic and Hybrid Derivatives

2-(2-Chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (CAS 2194845-78-6)

- Structural Differences : The amide nitrogen is connected to a pyrimidine ring with a cyclopropyl substituent.

- Molecular Formula : C₁₇H₁₈ClN₃O₂.

- Implications : The pyrimidine group may confer nucleotide-mimetic properties, useful in kinase inhibition .

N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structural Differences: The 2-chlorophenoxy group is replaced with a 6-methoxynaphthyl moiety, and the amine is a 3-chlorophenethyl group.

- Molecular Formula: C₂₂H₂₁ClNO₂.

Sulfonyl and Piperazine Derivatives

N-(2-(2-Chlorophenoxy)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (Compound 27)

- Structural Differences : Incorporates a sulfonyl group and a trifluoromethylphenyl substituent.

- Molecular Formula: C₂₀H₂₁ClF₃NO₄S.

Comparative Analysis Table

Research Findings and Implications

- Pharmacological Potential: Compounds with naproxen or ibuprofen moieties (e.g., and ) may exhibit dual anti-inflammatory and analgesic effects.

- Structural Optimization: The 2-chlorophenoxy group in the target compound balances electronic effects, while methoxy or sulfonyl substitutions () modulate bioavailability and target engagement.

- Knowledge Gaps: Limited data on the target compound’s biological activity necessitates further studies on cytotoxicity, receptor binding, and metabolic pathways.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide is a compound under investigation for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 348.83 g/mol. Its structure features an amino group, a chlorophenoxy moiety, and a propanamide backbone, which contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific biomolecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise pathways and targets are still under investigation but are believed to influence cellular processes related to cancer progression and neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. Molecular docking studies indicate potential binding affinity with receptors involved in cancer cell signaling pathways.

- Neuropharmacological Effects : There is evidence suggesting anticonvulsant properties, which could make it a candidate for treating neurological disorders.

- Antioxidant Activity : Similar compounds have shown significant antioxidant effects, which may be relevant for protecting cells from oxidative stress .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces viability in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : A study evaluating the neuroprotective properties found that the compound could reduce neuronal cell death induced by oxidative stress. This effect is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

- Pharmacokinetics : Research into the pharmacokinetic properties revealed favorable absorption characteristics, suggesting potential efficacy when administered orally. The compound showed moderate bioavailability in preclinical models, warranting further investigation into its therapeutic window.

Comparative Analysis with Related Compounds

To better understand its activity, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide | C17H20ClN2O2 | Anticancer activity |

| N-(4-Aminophenyl)-2-(5-methylphenoxy)propanamide | C18H22N2O2 | Moderate neuroprotective effects |

| N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)-propanamide | C18H22ClN3O3 | Significant antioxidant activity |

This table highlights how variations in substituents can influence biological activity, emphasizing the unique profile of this compound.

Q & A

Q. What established synthetic routes are available for N-(3-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-propanamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare 2-(2-chlorophenoxy)propanoic acid through nucleophilic substitution of 2-chlorophenol with α-halopropionic acid derivatives under alkaline conditions .

- Step 2 : Activate the carboxylic acid using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in chlorinated solvents (e.g., chloroform) .

- Step 3 : Condense the activated acid with 3-amino-2-methylaniline. Purification via column chromatography or recrystallization yields the final product. Typical yields range from 70% to 81% depending on reaction optimization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of techniques:

- 1H-NMR : Key signals include aromatic protons (δ 6.68–7.26 ppm for chlorophenoxy and aminophenyl groups), the methyl group (δ 1.65 ppm), and the amide proton (δ 7.05 ppm) .

- HPLC : Purity >97% is achievable using reverse-phase C18 columns with mobile phases like acetonitrile/water (retention factors ~0.53 in 1:1 Hexane:EtOAc) .

- HRMS/ESIMS : Confirm molecular weight (e.g., expected m/z 334.3 for [M+H]+) .

Q. What starting materials and reagents are critical for synthesizing this compound?

- Methodological Answer : Key precursors include:

- 2-Chlorophenol : For generating the phenoxy moiety.

- Propanoic acid derivatives : α-Bromo or α-chloro variants for nucleophilic substitution.

- 3-Amino-2-methylaniline : Ensures the aminophenyl backbone.

- Coupling agents : HATU or DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Solvents : Chloroform or DMF for condensation reactions .

Q. What purification techniques are recommended for isolating the target compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (Hexane:EtOAc 3:1 to 1:1) to separate unreacted intermediates .

- Recrystallization : Ethanol/water mixtures are effective for high-purity crystals (melting point 84–86°C) .

- Preparative HPLC : For resolving structurally similar impurities, especially in analogs with trifluoromethyl or sulfonyl groups .

Q. What standard biological assays are used to evaluate this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., bacterial FabI or TRPV1) using spectrophotometric methods .

- MIC Testing : For antimicrobial activity (e.g., against Bacillus subtilis), with concentrations as low as 1.95 µg/ml .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield during synthesis?

- Methodological Answer :

- Catalyst Screening : Compare HATU vs. EDC/HOBt systems; HATU improves yields by 10–15% due to reduced racemization .

- Solvent Optimization : Replace chloroform with DMF to enhance solubility of aromatic amines.

- Stoichiometry : Use a 1.2:1 molar ratio of acid to amine to drive the reaction to completion .

Q. What strategies resolve discrepancies in reported biological activities of structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., replacing chlorophenoxy with dichlorophenoxy) and correlate changes with activity .

- Assay Standardization : Control variables like pH, temperature, and cell passage number to minimize variability .

- Computational Modeling : Use QSAR or molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with TRPV1 residues) .

Q. How does the chlorophenoxy group influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- LogP Determination : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity. Chlorophenoxy increases LogP by ~1.5 units, enhancing membrane permeability .

- Metabolic Stability : Incubate with liver microsomes; electron-withdrawing groups like chloro reduce oxidative metabolism .

- Plasma Protein Binding : Use equilibrium dialysis; halogenated analogs show >90% binding due to hydrophobic interactions .

Q. What advanced spectroscopic methods can elucidate conformational dynamics?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between the methyl group and aromatic protons to confirm stereochemistry .

- X-ray Crystallography : Resolve crystal packing effects (e.g., hydrogen-bonding networks in the amide moiety) .

- DFT Calculations : Simulate optimized geometries at the B3LYP/6-31G* level to predict reactivity .

Q. How can researchers design derivatives for improved target selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute chlorophenoxy with pyridylmethoxy (e.g., as in ) to modulate steric bulk .

- Fragment-Based Screening : Test truncated analogs (e.g., propanamide without the aminophenyl group) to identify essential pharmacophores .

- Prodrug Strategies : Introduce ester moieties to enhance solubility and oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.